molecular formula C11H10ClFO B587090 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride CAS No. 151157-29-8

1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride

Cat. No. B587090
CAS RN: 151157-29-8
M. Wt: 212.648
InChI Key: FFILXXMYJSVZPZ-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride” is a chemical compound. It is a derivative of cyclobutanecarbonyl chloride . The molecular formula of cyclobutanecarbonyl chloride is C5H7ClO .

properties

IUPAC Name

1-(4-fluorophenyl)cyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-10(14)11(6-1-7-11)8-2-4-9(13)5-3-8/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFILXXMYJSVZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653786
Record name 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride

CAS RN

151157-29-8
Record name 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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